Fluvoxamine Acid
CAS No.: 88699-91-6
Cat. No.: VC0195957
Molecular Formula: C14H17F3N2O3
Molecular Weight: 318.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88699-91-6 |
|---|---|
| Molecular Formula | C14H17F3N2O3 |
| Molecular Weight | 318.29 g/mol |
| IUPAC Name | (5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
| Standard InChI | InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |
| Standard InChI Key | KUIZEDQDELAFQK-UNOMPAQXSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |
| SMILES | C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
| Appearance | White to Off-White Solid |
| Melting Point | >183°C |
Introduction
Chemical Properties and Structure
Identification Data
Fluvoxamine Acid has specific chemical identifiers that distinguish it in pharmaceutical research and clinical settings. The table below presents key identification parameters:
| Parameter | Value |
|---|---|
| Common Name | Fluvoxamine Acid |
| CAS Number | 88699-91-6 |
| Systematic Name | (E)-5-((2-aminoethoxy)imino)-5-(4-(trifluoromethyl)phenyl)pentanoic acid |
| Molecular Formula | C₁₄H₁₇F₃N₂O₃ |
| Molecular Weight | 318.29200 |
| Exact Mass | 318.11900 |
As indicated by these parameters, Fluvoxamine Acid has a distinct chemical identity that facilitates its tracking in metabolic studies and pharmaceutical analyses .
Physical Properties
The physical properties of Fluvoxamine Acid are essential for understanding its behavior in biological systems and pharmaceutical preparations. The compound demonstrates specific characteristics as outlined below:
| Physical Property | Value |
|---|---|
| Density | 1.29 g/cm³ |
| Boiling Point | 433.3°C at 760 mmHg |
| Melting Point | >105°C (decomposition) |
| Flash Point | 215.9°C |
| LogP | 3.34000 |
| Polar Surface Area (PSA) | 84.91000 |
| Index of Refraction | 1.502 |
These physical properties contribute to the compound's stability, solubility, and permeability characteristics, which influence its pharmacokinetic profile .
Chemical Structure and Relationship to Fluvoxamine
Fluvoxamine Acid's structure derives from its parent compound, Fluvoxamine, which has the chemical formula C₁₅H₂₁F₃N₂O₂ . The structural difference between Fluvoxamine and Fluvoxamine Acid (C₁₄H₁₇F₃N₂O₃) indicates metabolic modifications that occur during biotransformation. The presence of an additional oxygen atom in Fluvoxamine Acid suggests oxidative metabolism, consistent with the conversion of an alkyl group to a carboxylic acid moiety. This transformation aligns with typical Phase I metabolic pathways involving cytochrome P450 enzymes.
Pharmacological Significance
Metabolic Pathway
Fluvoxamine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The parent compound is metabolized by CYP1A2 and CYP2D6 isoenzymes through processes including demethylation and deamination . Research indicates that Fluvoxamine produces approximately 11 different metabolites, all of which are considered pharmacologically inactive . As one of these metabolites, Fluvoxamine Acid represents an important component in understanding the complete metabolic profile of Fluvoxamine.
Pharmacokinetic Considerations
The pharmacokinetic properties of Fluvoxamine provide context for understanding the significance of Fluvoxamine Acid as a metabolite. Fluvoxamine demonstrates nearly complete absorption (over 90%) following oral administration, with a bioavailability of approximately 50% due to significant first-pass metabolism . The parent compound exhibits a plasma half-life of 13-15 hours after a single dose, extending to 17-22 hours with repeated dosing .
The formation of Fluvoxamine Acid as a metabolite contributes to the elimination phase of Fluvoxamine's pharmacokinetic profile. Understanding the rate of formation and elimination of this metabolite could provide insights into individual variations in Fluvoxamine metabolism, potentially influencing clinical responses and dosing strategies.
Research Implications
Clinical Significance
Although Fluvoxamine Acid itself appears to be pharmacologically inactive, its presence and concentration in biological samples may serve as important biomarkers for Fluvoxamine metabolism and clearance. Monitoring Fluvoxamine Acid levels could potentially assist in:
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Evaluating individual metabolic capacity
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Assessing compliance with Fluvoxamine therapy
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Investigating potential drug-drug interactions affecting Fluvoxamine metabolism
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Forensic and toxicological investigations
Analytical Methods
The detection and quantification of Fluvoxamine Acid in biological samples requires sensitive analytical techniques. Mass spectrometry-based methods have been employed for the determination of drug metabolites in pharmacokinetic studies. For instance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents a powerful tool for the identification and quantification of Fluvoxamine and its metabolites .
In analytical settings, Fluvoxamine Acid may be identified through its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. These parameters enable researchers to distinguish this metabolite from other compounds in complex biological matrices, facilitating accurate pharmacokinetic assessments.
Research Gaps and Future Directions
Despite the identification of Fluvoxamine Acid as a major metabolite of Fluvoxamine, several aspects remain incompletely characterized in the available literature. These research gaps present opportunities for further investigation:
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Detailed elucidation of the specific metabolic pathways leading to Fluvoxamine Acid formation
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Evaluation of genetic polymorphisms affecting Fluvoxamine Acid production
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Assessment of Fluvoxamine Acid's role in potential drug-drug interactions
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Investigation of Fluvoxamine Acid levels as potential biomarkers for treatment response
Future research addressing these areas could enhance our understanding of Fluvoxamine's clinical pharmacology and potentially contribute to personalized approaches to SSRI therapy.
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